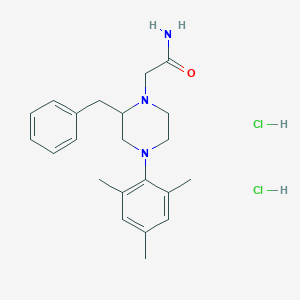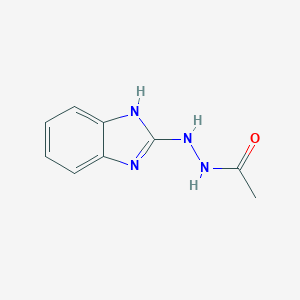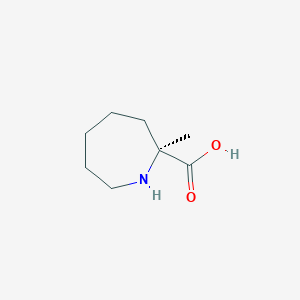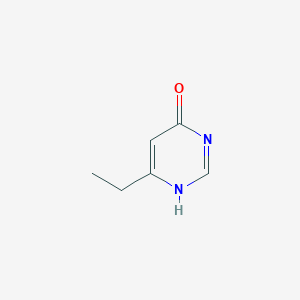
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride, also known as TPA023, is a chemical compound that belongs to the piperazine class of drugs. It has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is believed to exert its therapeutic effects by acting as a selective agonist for the GABA-A receptor subtype containing the α2 and α3 subunits. This receptor subtype is thought to play a key role in regulating anxiety, depression, and other neurological conditions.
Biochemical and Physiological Effects:
Studies have shown that 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can produce a range of biochemical and physiological effects in animal models. These effects include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and altered levels of various neurotransmitters and neuropeptides.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride as a research tool is its high degree of selectivity for the α2/α3 GABA-A receptor subtype. This allows researchers to study the specific effects of this receptor subtype on various neurological processes. However, 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is also associated with a number of limitations, including its relatively short half-life and potential for off-target effects.
Future Directions
There are numerous future directions for research on 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride and related compounds. One key area of focus is the development of more selective and potent agonists for the α2/α3 GABA-A receptor subtype. Additionally, researchers are exploring the potential of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride for treating a variety of neurological disorders, including anxiety, depression, and schizophrenia. Finally, there is growing interest in the use of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride as a research tool for studying the role of the α2/α3 GABA-A receptor subtype in various neurological processes.
Synthesis Methods
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can be synthesized through a multi-step process that involves the reaction of piperazine with a variety of reagents, including phenylmethyl chloride and 2,4,6-trimethylphenyl isocyanate. The resulting compound is then treated with acetic anhydride to form 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride.
Scientific Research Applications
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has been the focus of numerous scientific studies due to its potential as a therapeutic agent for a variety of neurological disorders. In particular, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
properties
CAS RN |
121513-33-5 |
|---|---|
Product Name |
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride |
Molecular Formula |
C22H31Cl2N3O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[2-benzyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-16-11-17(2)22(18(3)12-16)25-10-9-24(15-21(23)26)20(14-25)13-19-7-5-4-6-8-19;;/h4-8,11-12,20H,9-10,13-15H2,1-3H3,(H2,23,26);2*1H |
InChI Key |
QTFBLUMRFANUNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)CC3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)CC3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
synonyms |
1-Piperazineacetamide, 4-(phenylmethyl)-N-(2,4,6-trimethylphenyl)-, di hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)







